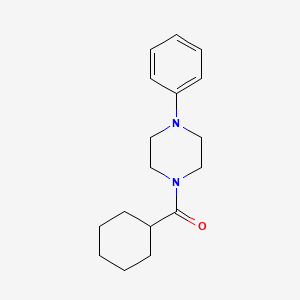
N-(3-chloro-2-methylphenyl)-N'-isobutylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-isobutylthiourea, commonly known as CMIT, is a chemical compound with a wide range of applications in various fields. CMIT is a member of the class of isothiourea compounds and is used as a biocide due to its antimicrobial properties. In
Mechanism of Action
CMIT acts as a biocide by disrupting the cell membrane of microorganisms, leading to their death. CMIT is effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Biochemical and Physiological Effects
CMIT has been shown to have low toxicity to humans and animals. However, exposure to high concentrations of CMIT can cause skin and eye irritation. CMIT is not known to be a carcinogen or mutagen.
Advantages and Limitations for Lab Experiments
CMIT is a cost-effective and efficient biocide that can be used in a variety of industrial applications. However, its use is limited by its potential toxicity to humans and animals, and its effectiveness can be reduced by the presence of organic matter in the water.
Future Directions
There are several areas of future research for CMIT, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent, and the exploration of its environmental impact. Additionally, there is a need for further research into the potential health effects of CMIT exposure, particularly in occupational settings.
Conclusion
In conclusion, CMIT is a widely used biocide with a range of applications in various industries. Its mechanism of action involves disrupting the cell membrane of microorganisms, leading to their death. While CMIT is generally considered safe, its potential toxicity to humans and animals limits its use. Future research is needed to further explore the potential applications and health effects of CMIT.
Synthesis Methods
CMIT can be synthesized through various methods, including the reaction of 3-chloro-2-methylphenyl isothiocyanate with isobutylamine, or by reacting 3-chloro-2-methylphenyl isocyanate with ammonium thiocyanate and isobutylamine. The reaction of 3-chloro-2-methylphenyl isocyanate with ammonium thiocyanate and isobutylamine is the most commonly used method for the synthesis of CMIT.
Scientific Research Applications
CMIT is widely used as a biocide to control the growth of microorganisms in various industrial applications, including cooling water systems, pulp and paper mills, oil and gas production, and metalworking fluids. CMIT has also been used as a preservative in personal care products, such as shampoos and lotions.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-6-4-5-10(13)9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKCNHGAJDIEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)

![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)
![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)